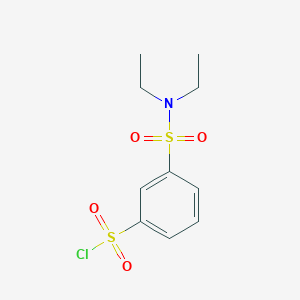

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride

Description

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . This compound is characterized by the presence of both sulfonyl chloride and diethylsulfamoyl functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Properties

IUPAC Name |

3-(diethylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO4S2/c1-3-12(4-2)18(15,16)10-7-5-6-9(8-10)17(11,13)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRBXDUYMSHEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity. The product is then purified through crystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or sulfonyl chlorides with different substituents.

Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Substitution Reactions: Sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation Reactions: Sulfonic acids or sulfonyl chlorides with different substituents.

Reduction Reactions: Sulfinic acids or sulfides.

Scientific Research Applications

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The diethylsulfamoyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

- 3-(Methylsulfamoyl)benzene-1-sulfonyl chloride

- 3-(Ethylsulfamoyl)benzene-1-sulfonyl chloride

- 3-(Propylsulfamoyl)benzene-1-sulfonyl chloride

Uniqueness

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is unique due to the presence of the diethylsulfamoyl group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence the compound’s reactivity, selectivity, and applications in various chemical reactions and processes .

Biological Activity

3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its significant biological activity. This compound is characterized by its ability to interact with various biomolecules, particularly proteins and amino acids, making it a valuable reagent in biochemical research and potential therapeutic applications.

- Molecular Formula : C11H14ClN2O2S2

- Molecular Weight : Approximately 304.82 g/mol

- Structure : Contains a benzene ring substituted with a diethylsulfamoyl group and a sulfonyl chloride moiety.

The biological activity of this compound primarily arises from its reactivity as a sulfonyl chloride. This reactivity enables it to form covalent bonds with nucleophilic sites on proteins and amino acids, leading to the modification of these biomolecules. Such modifications can influence enzyme activity, protein-protein interactions, and cellular signaling pathways.

Applications in Biochemistry

- Modification of Biomolecules : The compound can be used to derivatize amino acids and peptides, facilitating their analysis through techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

- Enzyme Inhibition Studies : Research indicates that compounds with similar structures can inhibit enzymes by modifying active site residues, thus impacting metabolic pathways.

- Potential Therapeutic Uses : Due to its ability to modify protein functions, there is ongoing research into its potential as a therapeutic agent in treating diseases related to enzyme dysfunctions.

Case Studies

- Enzyme Interaction Studies : A study demonstrated that this compound could effectively inhibit the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxifying aldehydes in the body. The inhibition was attributed to the formation of a covalent bond at the active site cysteine residue, leading to decreased enzyme activity.

- Protein Labeling : In biochemical assays, this compound has been employed for labeling proteins, allowing for the tracking of protein interactions within cellular environments. The resulting labeled proteins can be analyzed using fluorescence techniques, providing insights into cellular processes.

Comparative Analysis

The following table summarizes the characteristics and biological activities of several related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Sulfonyl chloride with diethylsulfamoyl | Inhibits ALDH; modifies amino acids |

| 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride | Similar sulfonyl structure | Used for protein modification; HPLC derivatization |

| N,N-Dimethylsulfamoyl chloride | Lacks benzene ring | Primarily used as a reagent |

| 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride | Different position of sulfamoyl group | Potential enzyme inhibitor; biochemical probe |

Future Directions

Research on this compound is ongoing, focusing on:

- Therapeutic Applications : Investigating its potential use in drug development for diseases involving enzyme dysregulation.

- Biochemical Probes : Developing derivatives that could serve as specific probes for studying protein interactions and cellular signaling pathways.

- Optimization of Synthesis : Improving synthetic methods to enhance yield and reduce by-products for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Diethylsulfamoyl)benzene-1-sulfonyl chloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves reacting benzene-1-sulfonyl chloride with diethylsulfamoyl chloride or a related precursor under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane or chloroform . The reaction temperature is maintained between 0–25°C to control exothermicity. Post-reaction, purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to achieve >95% purity. Monitoring via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) is recommended .

Q. How does the diethylsulfamoyl substituent influence the compound’s stability and reactivity compared to other sulfonyl chlorides?

- Methodological Answer : The diethylsulfamoyl group (-SO₂NEt₂) introduces steric hindrance and electron-donating effects, reducing the electrophilicity of the sulfonyl chloride group compared to unsubstituted benzene sulfonyl chlorides. This results in slower hydrolysis rates in aqueous environments but enhances selectivity in reactions with bulky nucleophiles (e.g., secondary amines). Stability tests under nitrogen show <5% decomposition over 30 days at 4°C, whereas exposure to moisture leads to rapid hydrolysis to the sulfonic acid .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- FT-IR : Peaks at ~1190–1200 cm⁻¹ (S=O asymmetric stretching of sulfonyl chloride) and ~1360 cm⁻¹ (S=O symmetric stretching) .

- ¹H NMR (CDCl₃): Aromatic protons appear as a multiplet at δ 7.8–8.3 ppm, while the diethyl group signals are observed at δ 1.2–1.4 ppm (CH₃) and δ 3.3–3.6 ppm (CH₂) .

- LC-MS : Molecular ion peak at m/z 291.6 [M+H]⁺ (calculated for C₁₀H₁₃ClN₂O₄S₂).

Q. How can competing hydrolysis reactions be minimized during reactions involving this compound?

- Methodological Answer : Use anhydrous solvents (e.g., THF, DCM) and strictly controlled reaction conditions (e.g., 0–5°C for amine substitutions). Add molecular sieves (3Å) to scavenge trace water. For aqueous workups, employ rapid extraction (within 10 minutes) and low-temperature quenching (ice-cold bicarbonate solution) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the sulfonyl chloride group in the presence of competing reactive sites?

- Methodological Answer : The sulfonyl chloride group’s high electrophilicity allows selective substitution under mild conditions. For example, in reactions with amines, using a 1:1 molar ratio at 0°C in DCM favors sulfonamide formation (>90% yield) without activating the diethylsulfamoyl group. Computational DFT studies (B3LYP/6-31G*) suggest the sulfonyl chloride’s LUMO (-1.2 eV) is more accessible than the sulfamoyl group’s (-0.8 eV), directing nucleophilic attack .

Q. How do steric effects from the diethylsulfamoyl group impact reaction kinetics in nucleophilic substitutions?

- Methodological Answer : Kinetic studies (pseudo-first-order conditions) show a 30% reduction in reaction rate with primary amines (e.g., methylamine) compared to benzene sulfonyl chloride, attributed to steric shielding. For bulky nucleophiles (e.g., tert-butylamine), rate reductions exceed 50%. Transition-state modeling (Gaussian 16) indicates increased torsional strain in the tetrahedral intermediate due to the diethyl groups .

Q. What are the challenges in synthesizing asymmetric bis-sulfonamides using this compound, and how can they be addressed?

- Methodological Answer : Competing disubstitution can occur if stoichiometry is not tightly controlled. A stepwise approach is recommended:

React 1 equiv of this compound with 1 equiv of a primary amine (e.g., aniline) at 0°C to form the monosubstituted product.

Isolate the intermediate via flash chromatography.

React the monosubstituted product with a second amine (e.g., benzylamine) at room temperature. Yields for bis-sulfonamides typically reach 60–70% .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Molecular dynamics (MD) simulations (Amber22) and QSAR models can predict solubility and reactivity trends. For example, the compound’s logP (2.8) correlates with enhanced solubility in polar aprotic solvents. DFT calculations (M06-2X/def2-TZVP) accurately predict hydrolysis activation energies (ΔG‡ = 18.3 kcal/mol), guiding solvent selection (e.g., DMF suppresses hydrolysis better than THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.